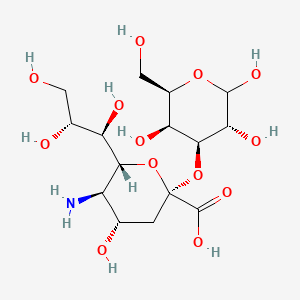

Neu(a2-3)Gal

Description

Biological Significance of α2,3-Sialylation in Glycobiology

α2,3-sialylation plays a crucial role in a wide array of biological processes, influencing cell-cell interactions, immune responses, and host-pathogen interactions rsc.orgmdpi.comontosight.ai. As terminal modifications, sialic acids are highly exposed on the cell surface and are key participants in molecular recognition events mdpi.comgutnliver.orgfrontiersin.org.

One significant area where α2,3-sialylation is implicated is in cell adhesion and signaling ontosight.ai. These glycans can be recognized by specific receptors, including members of the Siglec (Sialic acid-binding immunoglobulin-like lectin) family, which are involved in modulating immune cell function nih.govmdpi.com. For example, Siglec-7 has been shown to interact with Campylobacter jejuni lipooligosaccharides (LOS) that express α2,3 or α2,3/α2,8 linkages rsc.org. Factor H, a key regulatory protein in the alternative complement pathway, also binds to α2,3-linked sialyl glycans mdpi.com.

α2,3-sialylation is also critically important in the context of pathogen recognition and infection. Many pathogens, including viruses and bacteria, exploit sialic acid-containing glycans as receptors for attachment and entry into host cells rsc.orgnih.govontosight.airsc.org. Influenza viruses, for instance, utilize their hemagglutinin (HA) protein to bind to sialic acid receptors on host cells virology.wsrsc.orgresearchgate.net. Avian influenza virus strains preferentially bind to α2,3-linked sialic acids, which are abundant on epithelial cells in the avian intestinal tract virology.wsrsc.org. While α2,3-linked sialic acids are present in the human respiratory tract, particularly on ciliated epithelial cells and in the lower airways, the prevalence of α2,6 linkages is higher in the upper respiratory tract, influencing species tropism and transmission efficiency of influenza viruses virology.ws.

In the context of bacterial pathogenesis, some species like Neisseria gonorrhoeae can sialylate their LOS with α2,3-linked sialic acid, mimicking human glycans to evade the host immune response nih.gov. Trypanosoma cruzi, the parasite causing Chagas' disease, acquires α2,3-linked sialic acids on its surface glycans by transferring them from host glycoconjugates using a trans-sialidase enzyme (TcTS), which is crucial for infection and immune modulation rsc.org.

Furthermore, changes in α2,3-sialylation patterns have been associated with various disease states, including cancer and autoimmune disorders rsc.orggutnliver.orgfrontiersin.org. Altered sialylation, including an increase in α2,3-linked structures, has been observed in ovarian cancer samples compared to healthy controls, suggesting a potential role as a diagnostic or prognostic marker frontiersin.org.

Contextual Overview of Sialic Acid Linkage Isomerism

Sialic acid linkage isomerism, primarily the distinction between α2,3 and α2,6 linkages to galactose, is a fundamental aspect of glycobiology that contributes significantly to the functional diversity of glycans mdpi.comoup.comfrontiersin.orgresearchgate.net. Although the chemical difference lies in the position of the glycosidic bond to the galactose residue (C-3 versus C-6), this seemingly minor variation results in significant structural and conformational differences between α2,3- and α2,6-sialylated glycans mdpi.comresearchgate.net.

These structural differences influence the accessibility and recognition of the sialic acid residue by carbohydrate-binding proteins such as lectins, antibodies, and receptors gutnliver.orgresearchgate.net. For example, lectins like Maackia amurensis agglutinin (MAL) typically recognize α2,3-linked sialic acids, while Sambucus nigra agglutinin (SNA) shows specificity for α2,6 linkages mdpi.com. However, it is noted that lectin binding can sometimes be non-specific, necessitating more precise analytical methods mdpi.com.

The specific sialyltransferase enzymes responsible for creating these linkages determine the resulting isomer present on a glycoconjugate rsc.orgoup.comontosight.ai. For instance, ST3GAL enzymes catalyze the formation of α2,3 linkages, while ST6GAL enzymes form α2,6 linkages uniprot.orguniprot.org. The differential expression and activity of these enzymes in different cell types and tissues, and at different developmental stages, lead to distinct patterns of α2,3 and α2,6 sialylation researchgate.net.

The distinct structural presentations of α2,3 and α2,6 linkages lead to different biological outcomes. As mentioned earlier, influenza viruses exhibit a clear preference for one linkage over the other, a key factor in host specificity virology.wsrsc.orgresearchgate.net. Similarly, the recognition of sialylated glycans by immune receptors like Siglecs can be linkage-specific, influencing immune cell signaling nih.govmdpi.com. The differential expression of these isomers is also observed during development, suggesting specific roles in tissue development and function researchgate.net.

The ability to distinguish and analyze these linkage isomers is crucial for understanding their precise roles in health and disease frontiersin.orgub.edu. While traditional methods like exoglycosidase digestion and lectin binding have been used, advanced mass spectrometry-based techniques and linkage-specific derivatization methods are providing more detailed and quantitative analysis of sialic acid linkage isomerism frontiersin.orgacs.orgub.edu.

Table 1: Examples of Biological Processes Influenced by α2,3-Sialylation

| Biological Process | Role of α2,3-Sialylation | References |

| Cell-Cell Interactions | Influences adhesion and signaling. | ontosight.ai |

| Immune Response | Recognized by immune receptors (e.g., Siglecs, Factor H), modulating responses. | nih.govmdpi.comontosight.ai |

| Pathogen Recognition/Infection | Serves as receptors for viruses (e.g., avian influenza) and bacteria; molecular mimicry. | nih.govontosight.aivirology.wsrsc.org |

| Glycan Structure/Conformation | Determines distinct shapes ("cone-like") compared to α2,6 linkages ("umbrella-like"). | researchgate.netresearchgate.net |

| Development | Exhibits developmentally regulated expression patterns. | researchgate.net |

| Disease (e.g., Cancer) | Altered expression patterns observed; potential diagnostic/prognostic marker. | rsc.orggutnliver.orgfrontiersin.org |

Table 2: Comparative Features of α2,3 and α2,6 Sialic Acid Linkages

| Feature | α2,3 Linkage | α2,6 Linkage | References |

| Linkage to Galactose | C-2 of Sialic Acid to C-3 of Galactose | C-2 of Sialic Acid to C-6 of Galactose | mdpi.comontosight.aivirology.ws |

| Catalyzing Enzymes | ST3GAL sialyltransferases | ST6GAL sialyltransferases | uniprot.orguniprot.org |

| Conformation | Can form a stable lactone with adjacent galactose | Cannot form a stable lactone with adjacent galactose | mdpi.com |

| Shape | Described as "cone-like" | Described as "umbrella-like" | researchgate.net |

| Viral Binding | Preferred by avian influenza viruses | Preferred by human influenza viruses | virology.wsrsc.orgresearchgate.net |

| Immune Recognition | Recognized by Factor H and certain Siglecs | Recognized by certain Siglecs | nih.govmdpi.com |

| Relative Abundance | Varies with glycan structure and antennarity | Varies with glycan structure and antennarity | acs.orgub.edu |

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-amino-4-hydroxy-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO13/c16-7-4(19)1-15(14(25)26,28-11(7)8(21)5(20)2-17)29-12-9(22)6(3-18)27-13(24)10(12)23/h4-13,17-24H,1-3,16H2,(H,25,26)/t4-,5+,6+,7+,8+,9-,10+,11+,12-,13?,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEYTELBKRMDEE-OVDIROPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)OC2C(C(OC(C2O)O)CO)O)C(C(CO)O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)[C@@H]([C@@H](CO)O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Regulation of α2,3 Sialylation

Sialyltransferase Gene Families and Isoforms Mediating α2,3-Linkage Formation

Sialyltransferases (STs) constitute a family of enzymes responsible for transferring sialic acid from the high-energy donor molecule, cytidine (B196190) monophosphate-sialic acid (CMP-Sia), to acceptor oligosaccharides or glycoconjugates. gutnliver.org Mammalian sialyltransferases are classified into four main families based on the type of glycosidic linkage they form and the acceptor sugar: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia. mdpi.com The ST3Gal family specifically catalyzes the formation of the α2,3 glycosidic bond between sialic acid and a terminal galactose residue. mdpi.comgutnliver.org

Within the ST3Gal family, several distinct isoforms exist, each encoded by a separate gene (ST3GAL1, ST3GAL2, ST3GAL3, ST3GAL4, ST3GAL5, and ST3GAL6). These isoforms exhibit overlapping yet distinct substrate specificities, contributing to the structural diversity of α2,3-sialylated glycans.

Substrate Specificity of ST3Gal Isoforms in α2,3-Sialic Acid Synthesis

The different ST3Gal isoforms display preferences for specific acceptor substrates, which can be terminal galactose residues presented on various underlying glycan structures, including N-glycans, O-glycans, and glycolipids.

ST3Gal-I (ST3GAL1): This isoform is known to efficiently sialylate core 1 O-glycans, which feature a Galβ1,3GalNAc structure. uniprot.org Studies have demonstrated its role in the O-sialylation of key glycoproteins involved in immune cell function, such as CD43 and CD45. uniprot.org Research using gene-deficient cell lines has confirmed that ST3Gal-I is a significant contributor to O-glycan sialylation during cellular differentiation. nih.gov

ST3Gal-II (ST3GAL2): ST3Gal-II primarily acts on Galβ1,3GalNAc-terminated glycoconjugates, playing a significant role in the biosynthesis of certain gangliosides (glycolipids) in the nervous system, including the conversion of GM1 to GD1a and GA1 to asialo-GM1. uniprot.org Its catalytic efficiency is notably higher with Galβ1,3GalNAc compared to Galβ1,3GlcNAc. uniprot.org Along with ST3Gal-III, it is crucial for the synthesis of brain GD1a and GT1b. uniprot.org ST3Gal-II also contributes to O-sialylation during differentiation processes and is predominantly responsible for the sialylation of GPIIb. nih.gov

ST3Gal-III (ST3GAL3): This isoform exhibits broader acceptor specificity compared to some other ST3Gals, capable of utilizing terminal Galβ1,4GlcNAc structures commonly found on N-glycans and neolacto-series glycolipids. wikigenes.org However, it does not efficiently sialylate lacto-series glycolipids like lactosylceramide. wikigenes.org

ST3Gal-IV (ST3GAL4): ST3Gal-IV is considered a principal enzyme for introducing α2,3-linked sialic acid onto terminal galactose residues present on both N- and O-linked glycans. mdpi.comresearchgate.net Its activity leads to increased levels of α2,3-sialylation on various glycoconjugates. researchgate.net

Studies employing synthetic glycan analogues have provided detailed insights into the structural requirements for substrate recognition by ST3Gal enzymes, highlighting the importance of specific hydroxyl group configurations on the acceptor galactose residue. researchgate.net

Regulatory Mechanisms Governing Sialyltransferase Expression

The precise control of α2,3-sialylation is achieved through intricate regulatory mechanisms that govern the expression and activity of ST3Gal isoforms. These mechanisms operate at multiple levels, including transcriptional control, post-transcriptional modification, and epigenetic regulation.

Transcriptional regulation is a major determinant of ST3Gal expression levels, often involving tissue-specific promoters and the action of various transcription factors. oup.comfrontiersin.org This allows for the differential expression of ST3Gal isoforms in different cell types and developmental stages. oup.com

The availability of the nucleotide sugar donor, CMP-sialic acid, has also been shown to influence sialyltransferase expression, suggesting a feedback mechanism where substrate levels can regulate the enzymes that utilize them. nih.gov This indicates that the metabolic state of the cell can impact glycosylation patterns. nih.gov

Furthermore, accumulating evidence points to the involvement of microRNAs (miRs) in modulating sialyltransferase expression by binding to their messenger RNAs and affecting stability or translation. oup.com Interactions between sialyltransferases and cellular signaling pathways, including those involving oncogenes like c-Myc, can also influence their expression and contribute to altered sialylation in disease states. oup.com

Precursor Metabolism and Nucleotide Sugar Donor Synthesis for α2,3-Sialylation

The synthesis of α2,3-sialylated glycans is contingent upon the availability of the activated donor molecule, CMP-sialic acid. The biosynthesis of CMP-sialic acid involves a series of enzymatic steps that convert precursor sugars into the activated form.

The primary pathway for sialic acid biosynthesis in humans begins with UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgresearchgate.net The key regulatory enzyme in this pathway is UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a bifunctional enzyme that converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and subsequently phosphorylates ManNAc to ManNAc-6-phosphate. wikipedia.orgnih.gov ManNAc-6-phosphate then reacts with phosphoenolpyruvate (B93156) through the action of N-acetylneuraminic acid-9-phosphate synthase to form N-acetylneuraminic acid-9-phosphate, which is then dephosphorylated to yield N-acetylneuraminic acid (Neu5Ac). wikipedia.org

Following its synthesis in the cytosol, Neu5Ac is transported into the nucleus, where it is activated by the enzyme CMP-sialic acid synthetase (CMAS). wikipedia.orgresearchgate.net CMAS catalyzes the formation of CMP-Neu5Ac from Neu5Ac and cytidine triphosphate (CTP). ontosight.aimdpi.com This reaction is crucial as it provides the high-energy donor required by sialyltransferases. ontosight.aimdpi.com

CMP-Neu5Ac is then transported from the nucleus to the Golgi apparatus by specific nucleotide sugar transporters, where it becomes available to the various sialyltransferases. wikipedia.orgjmb.or.kr The concentration of CMP-sialic acid within the Golgi can influence the efficiency of sialylation. jmb.or.kr

Glycosyltransferase Networks in α2,3-Sialic Acid Biosynthesis Pathways

The biosynthesis of α2,3-sialylated structures is an integral part of the broader glycosyltransferase network that determines the final complexity and diversity of cellular glycans. The formation of the Neu(a2-3)Gal linkage occurs at the terminal ends of glycan chains that have been previously elongated by other glycosyltransferases.

The acceptor substrates for ST3Gal enzymes (terminal galactose residues) are generated by the action of β-galactosyltransferases. These enzymes attach galactose to underlying sugar residues, such as N-acetylglucosamine (GlcNAc) in the case of LacNAc (Galβ1,4GlcNAc) structures or N-acetylgalactosamine (GalNAc) in the case of core 1 O-glycans (Galβ1,3GalNAc). mdpi.com The sequential and coordinated activities of these different glycosyltransferases, along with the availability of their respective nucleotide sugar donors and their localization within the Golgi compartments, dictate the specific glycan structures that are ultimately presented on the cell surface or secreted. mdpi.comgutnliver.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 101745759 |

| Sialic acid | 14017587 guidetopharmacology.org |

| N-acetylneuraminic acid (Neu5Ac) | 439197 wikipedia.org |

| Galactose (Gal) | 439357 wikipedia.org |

| CMP-Sialic acid (CMP-Neu5Ac) | 448209 nih.gov |

| Cytidine triphosphate (CTP) | 607 |

| N-acetylmannosamine (ManNAc) | 125865 |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | 104908 |

| Phosphoenolpyruvate | 104403 |

Illustrative Data Table: ST3Gal Isoform Substrate Preferences

The substrate specificity of ST3Gal isoforms is a key determinant of α2,3-sialylation patterns. While precise quantitative data varies depending on the experimental context and specific acceptor molecule, the following table conceptually illustrates the known preferences based on research findings:

| ST3Gal Isoform | Primary Acceptor Linkage | Preferred Acceptor Contexts | Key Biological Roles |

| ST3Gal-I | Galβ1,3GalNAc | Core 1 O-glycans | Immune cell glycosylation, O-glycoprotein sialylation uniprot.org |

| ST3Gal-II | Galβ1,3GalNAc | Gangliosides (GM1, GA1), Core 1 O-glycans | Neurodevelopment, ganglioside biosynthesis uniprot.org |

| ST3Gal-III | Galβ1,4GlcNAc | N-glycans, Neolacto-series glycolipids | Diverse glycoprotein (B1211001) and glycolipid sialylation wikigenes.org |

| ST3Gal-IV | Terminal Gal (on LacNAc) | N-glycans, O-glycans, Glycolipids | Broad α2,3-sialylation of various glycoconjugates mdpi.comresearchgate.net |

This table provides a simplified overview; the actual substrate specificity can be influenced by the surrounding glycan structure and protein context. Detailed research findings often involve kinetic parameters (e.g., Km, Vmax) determined using specific synthetic or naturally occurring acceptor substrates.

Catabolism and Desialylation of α2,3 Sialic Acid Glycoconjugates

Sialidase Enzyme Specificity and Action on α2,3-Linkages

Sialidases exhibit varying degrees of specificity towards the different types of glycosidic linkages formed by sialic acid residues, including α2,3, α2,6, α2,8, and α2,9 linkages. nih.govnih.govnih.govnih.govontosight.aimetabolomicsworkbench.orguni.lu The specificity of a particular sialidase dictates which glycoconjugates it will target for desialylation.

Mammalian sialidases demonstrate differential preferences for α2,3 linkages:

NEU2 (Cytosolic Sialidase): Found in the cytosol, NEU2 is a soluble enzyme. ontosight.aiuni.lu Research indicates that NEU2 can hydrolyze α2,3-sialyllactose and various gangliosides, demonstrating a broad substrate specificity in in vitro assays. guidetopharmacology.orguni.luresearchgate.netlipidmaps.org Studies involving molecular docking and mutagenesis have identified specific amino acid residues within NEU2 that are involved in the binding and recognition of substrates like α2,3 sialyl-galactose. guidetopharmacology.org

NEU3 (Plasma Membrane Sialidase): This sialidase is associated with the plasma membrane and primarily targets gangliosides. nih.govmetabolomicsworkbench.org While often described as ganglioside-specific, some research has identified that NEU3 can hydrolyze specific α2,3-linked sialyl β-galactosyl residues on certain receptors, such as the TrkA receptor. nih.gov

NEU4 (Lysosomal/Mitochondrial/Intracellular Membrane Sialidase): NEU4 is found in lysosomes, mitochondria, and other intracellular membranes. nih.govmetabolomicsworkbench.org It exhibits a wide substrate specificity, capable of hydrolyzing sialic acids from both glycoproteins and gangliosides. nih.govmetabolomicsworkbench.org NEU1, NEU2, and NEU4 have been reported to prefer α-(2,3) linked sialic acids as a substrate, while NEU3 shows a preference for α-(2,6) linked sialic acids according to one source. ontosight.ai However, other sources indicate NEU3's activity on α2,3 linkages in specific contexts. nih.gov

Beyond mammalian enzymes, some bacterial sialidases exhibit potent and highly specific activity towards α2,3 linkages. For instance, Sialidase L, purified from the leech Macrobdella, has demonstrated strict specificity for the hydrolysis of the NeuAc α2->3Gal linkage, without cleaving other sialosyl linkages tested. wikipedia.org A cloned α2,3-sialidase has been reported to have a 260-fold kinetic preference for the α2,3 sialyl linkage and efficiently cleaves sialyl groups from glycoproteins and glycolipids. nih.gov

Research findings on sialidase specificity often involve the use of synthetic substrates like 4-methylumbelliferyl-alpha-NeuAc (4MU-NeuAc) and natural substrates such as sialyllactose (including α2,3-sialyllactose) and various gangliosides. nih.govresearchgate.netlipidmaps.orgwikipedia.orgnih.govuni.luamegroups.cn Kinetic parameters, such as Km values, can provide quantitative measures of an enzyme's affinity for a particular substrate. For example, a cloned α2,3-sialidase showed Km values of 0.25 mM for 4MUNeuAc, 1.52 mM for 3'-sialyllactose, and 2.66 mM for PA-3'-sialyllactose. nih.gov

Table 1: Reported Kinetic Parameters for a Cloned α2,3-Sialidase nih.gov

| Substrate | Km (mM) |

| 4MUNeuAc | 0.25 |

| 3'-Sialyllactose | 1.52 |

| PA-3'-Sialyllactose | 2.66 |

Studies on human cytosolic sialidase NEU2 using p-nitrophenol (pNP)-tagged α2,3- or α2,6-linked sialyl galactosides with different terminal sialic acid forms have helped identify structural features recognized by the enzyme. uni.lu

Regulation of α2,3-Sialic Acid Catabolism Pathways

The catabolism of α2,3-sialic acid glycoconjugates is a regulated process crucial for maintaining cellular homeostasis and responding to various physiological and pathological stimuli. The primary pathway for the degradation of many sialoglycoconjugates occurs within the lysosomes. uni.lu

In the lysosomal pathway, sialoglycoconjugates are internalized through endocytosis and delivered to lysosomes, where lysosomal sialidases, predominantly NEU1, remove the terminal sialic acid residues. metabolomicsworkbench.orguni.luuni.lu The released free sialic acid is then transported from the lysosome to the cytosol via specific transporters, such as SLC17A5. uni.luuni-freiburg.de Once in the cytosol, the free sialic acid can either be recycled for the biosynthesis of new glycoconjugates or further degraded by the enzyme N-acetylneuraminate lyase (also known as sialic acid aldolase, NanA in bacteria) into N-acetylmannosamine and pyruvate. uni.luuni.luamegroups.cnglycosmos.org

The activity and localization of mammalian sialidases are subject to various regulatory mechanisms. NEU1, for instance, requires its association with a multienzyme complex in the lysosome for full activity. hmdb.casigmaaldrich.com This complex includes other glycosidases and protective protein cathepsin A.

Regulation of sialic acid catabolism pathways can have significant biological consequences. Alterations in sialidase expression or activity can lead to changes in cell surface sialylation, impacting cell-cell interactions, immune cell function, and susceptibility to pathogens. nih.govnih.govnih.govuni.lu For example, changes in NEU1 expression and localization have been observed in the context of Leishmania donovani infection in macrophages, affecting TLR4 sialylation and signaling. nih.gov Reduced membrane-associated NEU1 and decreased enzyme activity were noted in infected macrophages, leading to enhanced TLR4 sialylation. nih.gov

Furthermore, bacterial sialidases secreted by pathogens can contribute to the desialylation of host glycoconjugates, influencing infection dynamics and immune responses. nih.govnih.govuni.lu In the context of intestinal inflammation in mice, increased caecal sialidase activity, partly originating from bacteria like Bacteroides vulgatus, has been shown to release α2,3-linked sialic acid from intestinal tissue, promoting the outgrowth of E. coli and exacerbating inflammation. uni.lu This highlights how the regulation of α2,3-sialic acid catabolism, even by microbial enzymes, can impact host health.

The expression levels of mammalian sialidases can also be regulated in response to differentiation signals or in disease states. For example, cytosolic sialidase NEU2 upregulation has been observed during the differentiation of PC12 cells, a model for neuronal differentiation. uni.luresearchgate.net Aberrant expression of human sialidases has been associated with various pathological conditions. uni.luuni.lu

The balance between sialyltransferase activity (which adds sialic acids) and sialidase activity (which removes them) is critical for maintaining the specific sialylation patterns on cell surfaces and secreted molecules, thereby regulating their biological functions.

Molecular Recognition and Functional Implications of α2,3 Sialic Acid Glycoconjugates

Role in Intercellular Recognition and Adhesion Processes

Glycans terminated with α2,3-linked sialic acid play a significant role in mediating the interactions between cells and their environment, including other cells and the extracellular matrix. amazonaws.com These interactions are fundamental to tissue organization, development, and homeostasis.

The sialylation patterns of integrin receptors, a family of cell adhesion molecules, can distinctly affect their function. portlandpress.com Research on the LNCaP/C4-2B prostate cancer progression model has revealed that an increase in α2,3-linked sialic acid residues on the α2 subunit of the α2β1 integrin receptor is correlated with the metastatic behavior of bone metastatic C4-2B cells. portlandpress.com This specific sialylation, driven by increased expression of α2,3-sialyltransferases like ST3GAL3, was found to be a requirement for the integrin's dependent adhesion to collagen type I. portlandpress.com Furthermore, these α2,3-linked sialic acids on the integrin receptor also mediate carbohydrate-carbohydrate interactions with the glycosphingolipid asialo-GM1, leading to the formation of a functional complex on the cell membrane that influences the invasive process. portlandpress.com

In addition to mediating adhesion, α2,3-sialylation can also act as a mask for cellular receptors, preventing interactions. For example, the TrKA tyrosine kinase receptors, which are signaling receptors for neurotrophin growth factors, are only activated after the enzymatic removal of α2,3-linked sialic acid from the underlying galactose residues. nih.gov This demonstrates that the presence or absence of the Neu(a2-3)Gal structure can function as a molecular switch, controlling cellular responses to external stimuli.

Modulation of Immune System Functions by α2,3-Sialylation

The sialic acid content on the surface of immune cells is a finely tuned regulatory mechanism that varies with cell type, differentiation state, and environmental cues. nih.gov α2,3-sialylated glycans are centrally implicated in immunity, modulating the functions of key immune cells like dendritic cells (DCs) and influencing the activity of antibodies. unl.pt

During the differentiation of human monocytes into DCs, the expression of α2,3-sialylated O-glycans and N-glycans increases. unl.pt This alteration in the cell surface "sialome" can impact DC functions such as antigen uptake, maturation, and migration. unl.pt Manipulating this sialylation, for instance by using sialidases to remove sialic acids, can enhance DC maturation and lead to heightened T cell activation. nih.gov Conversely, targeting DCs with multivalent α2-3 sialic acid dendrimers can induce an anti-inflammatory profile, characterized by increased secretion of IL-10 and decreased secretion of pro-inflammatory cytokines like IL-12p70 and IL-6. nih.gov This highlights the potential to fine-tune DC immunological potency for therapeutic applications by engineering their cell surface sialylation. unl.pt

Siglecs (sialic acid-binding immunoglobulin-like lectins) are a family of I-type lectins expressed predominantly on hematopoietic cells that recognize sialic acid. nih.gov Many Siglecs function as inhibitory receptors, and their interaction with α2,3-sialylated ligands is a key mechanism for regulating immune responses and maintaining tolerance. nih.govpnas.org

Siglecs on an immune cell can bind to sialic acids on the same cell (a cis interaction) or on other cells (a trans interaction). nih.gov These interactions help the immune system to discriminate between "self" and "non-self." youtube.com Pathogens and cancer cells can exploit this system by expressing sialylated structures that mimic host glycans, engaging inhibitory Siglecs to evade the immune response. nih.govamazonaws.comnih.gov For example, Group B Streptococcus presents terminal Siaα2,3Galβ1,4GlcNAc units, similar to those on human neutrophils, which can interact with Siglec-9. nih.gov

The binding specificity of Siglecs varies. Myelin-associated glycoprotein (B1211001) (MAG/Siglec-4a), which is involved in glia-axon interactions, binds to α2,3-linked sialic acids on gangliosides. nih.gov Targeting antigens to mouse Siglec-E, a homolog of human Siglec-7 and Siglec-9, by modifying them with an α2-3 sialic acid ligand, can induce tolerogenic dendritic cells capable of inhibiting effector T cells. nih.gov

| Siglec Receptor | Predominant Cell Types | Known or Preferential α2,3-Sialyl Ligands | Functional Outcome of Interaction |

| MAG (Siglec-4a) | Oligodendrocytes, Schwann cells | Gangliosides (e.g., GD1a, GT1b) with α2,3-linked sialic acid | Axon-glia stability, inhibition of axon regeneration. nih.gov |

| Siglec-7 | NK cells, monocytes, macrophages | α2,8-linked disialic acids, α2,6- and α2,3-linked sialic acids. nih.gov | Inhibition of NK cell cytotoxicity. nih.gov |

| Siglec-9 | Neutrophils, monocytes, macrophages, dendritic cells | Binds various sialylated structures, including α2,3- and α2,6-linkages. | Inhibition of neutrophil and macrophage activation. nih.govnih.gov |

| Siglec-E (mouse) | Myeloid cells (homolog of human Siglec-7/9) | α2,3-sialic acid ligands. | Induction of tolerogenic dendritic cells, T-cell inhibition. nih.gov |

Glycosylation of the constant (Fc) region of immunoglobulins (Igs) is critical for their stability and effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). nih.govnih.gov While much of the research on IgG sialylation has focused on the anti-inflammatory properties of α2,6-linked sialic acid, α2,3-sialylation also plays a distinct modulatory role. nih.govbohrium.com

Recombinant IgGs produced in Chinese hamster ovary (CHO) cells naturally have sialic acids attached via α2,3-linkages, as these cells lack the α2,6-sialyltransferase. nih.gov Studies have shown that an α2,3-linked sialic acid on the Fc N-glycan can weaken the interaction between the glycan and the protein backbone, potentially destabilizing the CH2 domain and altering receptor binding. nih.gov

In specific contexts, α2,3-sialylation can negatively impact antibody function. For instance, antibodies against the pathobiont Staphylococcus aureus (Sa) in both mice and humans exhibit elevated levels of α2,3-sialylation compared to antibodies against other pathogens. researchgate.net This hyper-α2,3 sialylation was shown to impair the opsonophagocytic killing (OPK) activity of these anti-Sa antibodies. Enzymatic removal of the α2,3-linked sialic acids from human anti-Sa antibodies enhanced their ability to mediate neutrophil killing of the bacteria. researchgate.net

Conversely, glycoengineering of the therapeutic antibody Cetuximab to include sialic acid in the variable (Fab) region resulted in increased binding affinity to the activating receptor FcγRIIIA and enhanced ADCC. nih.gov This indicates that the location of the sialylation on the antibody molecule is critical to its functional consequence.

| Immunoglobulin Context | Impact of α2,3-Sialylation | Research Finding |

| Recombinant IgG (from CHO cells) | Can destabilize the CH2 domain. | Limited proteolysis experiments show increased susceptibility, suggesting a less compact structure. nih.gov |

| Anti-Staphylococcus aureus IgG | Impairs opsonophagocytic killing (OPK). | Human anti-Sa antibodies show hyper-α2,3 sialylation; removal of this sialic acid enhances neutrophil-mediated killing. researchgate.net |

| Glycoengineered Cetuximab (Fab region) | Enhances ADCC. | Sialic acid in the Fab region increased binding affinity to FcγRIIIA. nih.gov |

The migration of leukocytes from the bloodstream into tissues is an essential component of immune surveillance and response. nih.gov This process, known as leukocyte extravasation, is a multi-step cascade involving the capture, rolling, firm adhesion, and transmigration of leukocytes across the endothelial wall. Glycans terminated in α2,3-sialic acid are indispensable for the initial steps of this process. nih.govglycopedia.eu

The α2,3-linked sialic acid is a crucial component of the Sialyl Lewisx (sLex) tetrasaccharide, a key determinant for recognition and binding by selectins. glycopedia.eunih.gov Selectins are adhesion molecules expressed on leukocytes (L-selectin) and endothelial cells (P- and E-selectin) that mediate the initial tethering and rolling of leukocytes along the blood vessel wall. nih.gov The generation of functional selectin ligands on leukocyte surface glycoproteins, such as P-selectin glycoprotein ligand-1 (PSGL-1), requires the action of specific sialyltransferases, notably ST3Gal-IV, which adds sialic acid in an α2,3-linkage. nih.gov

Beyond its role in selectin-mediated rolling, α2,3-sialylation by ST3Gal-IV has also been identified as a significant factor in modulating chemokine-triggered firm leukocyte arrest, the subsequent step in the cascade. nih.gov This expands the role of α2,3-sialylation from simply mediating the initial rolling to influencing the "stop" signal for leukocytes. Given its critical involvement in multiple steps of leukocyte recruitment, the enzymes responsible for α2,3-sialylation, such as ST3Gal-IV, are considered potential therapeutic targets for modulating leukocyte trafficking in inflammatory and autoimmune diseases. nih.gov

Involvement in Physiological Developmental Processes

Sialoglycoconjugates are vital for the proper development of complex organisms, with particularly prominent roles in the formation and function of the nervous system. nih.govnih.gov The structural diversity of glycans, largely due to variations in terminal sialic acid linkages, is essential for processes like cell migration, neurite outgrowth, and synapse formation. nih.govnih.gov

In the brain, α2,3-sialic acid-terminated glycans, including gangliosides like GD1a and GT1b, are essential for nervous system function. nih.gov These structures contribute to both the structural integrity and the functional plasticity of neural circuits.

During development, α2,3-sialylation is critical for guiding neurite outgrowth. The mucin-type adhesion molecule CD24, when expressed on glial cells, can either promote or inhibit the growth of neurites from different types of neurons. This dual function depends on the presence of α2,3-linked sialic acid on its glycoforms. nih.gov This specific sialic acid residue on CD24 binds to a motif in the L1 cell adhesion molecule on the neuronal surface, functioning as a lectin-like receptor to transduce the growth signal. nih.gov

The this compound epitope is also a fundamental component of gangliosides that are highly concentrated in synaptic membranes. url-click.com A long-standing model suggests that these terminal sialic acid residues modulate synaptic transmission by regulating local calcium ion (Ca2+) concentrations. nih.gov The negative charges of the sialic acids are thought to chelate Ca2+, stabilizing the presynaptic membrane. The arrival of an action potential disrupts this interaction, allowing Ca2+ influx and subsequent neurotransmitter release. nih.gov This highlights the direct involvement of α2,3-sialylated gangliosides in the molecular machinery of neurotransmission and synaptic plasticity, which are the cellular bases of learning and memory. nih.gov

Participation in Tissue Regeneration Mechanisms

The terminal α2,3-linked sialic acid (Neu(α2-3)Gal) motif on glycoconjugates is implicated in the intricate processes of tissue regeneration. While direct mechanistic pathways are a subject of ongoing research, evidence suggests its involvement in modulating cellular interactions and inflammatory responses crucial for tissue repair. Sialylation, in general, is known to play a role in processes such as neural differentiation and tissue regeneration nih.gov.

One of the proposed mechanisms involves the modulation of the immune response to injury. The presence of α2,3-sialylated glycans can influence the behavior of immune cells, such as macrophages, which are pivotal for both the initial inflammatory phase and the subsequent resolution and tissue remodeling phase of regeneration. For instance, α-gal nanoparticles, when introduced to an injury site, can activate the complement system and recruit macrophages. These macrophages can then be polarized into a pro-regenerative phenotype that orchestrates tissue repair, a process that has been observed in the regeneration of skin, heart, and spinal cord in mice nih.gov. While this example involves α-gal, it highlights a potential parallel mechanism where specific glycan structures, such as Neu(α2-3)Gal, could mediate immune cell function to promote a regenerative environment over a fibrotic one nih.gov.

Furthermore, the expression of specific sialyltransferases, the enzymes responsible for adding sialic acids to glycan chains, is altered during tissue repair and disease, suggesting a regulatory role for sialylation patterns. Changes in the expression of α2,3-sialyltransferases could, therefore, be a critical factor in determining the outcome of a regenerative response. The dynamic regulation of cell surface sialylation can influence cell-cell and cell-matrix interactions, which are fundamental to the coordinated cellular activities required for successful tissue regeneration nih.gov.

Influence on Intracellular and Extracellular Signaling Pathways

The Neu(α2-3)Gal motif exerts significant influence over both intracellular and extracellular signaling pathways, primarily by modulating receptor-ligand interactions and triggering specific downstream signaling cascades.

Extracellular Signaling:

A primary mechanism by which α2,3-sialic acid influences extracellular signaling is through the masking of cellular recognition sites nih.gov. By terminating glycan chains, these bulky and negatively charged residues can sterically hinder the binding of ligands to their receptors. A notable example is the regulation of the TrKA tyrosine kinase receptor, a signaling receptor for neurotrophin growth factors. The receptor is functionally silenced by α2,3-linked sialic acid, and its activation only occurs upon the enzymatic removal of this terminal sialic acid from underlying galactose residues nih.gov. This "sialic acid masking" is a critical regulatory switch in neuronal growth and function nih.gov.

Conversely, the Neu(α2-3)Gal motif itself can serve as a recognition ligand for various receptors, particularly Siglecs (sialic acid-binding immunoglobulin-like lectins). The interaction between α2,3-sialic acid and Siglecs on immune cells is a key checkpoint in regulating immune responses. For instance, the binding of α2,3-sialic acid to Siglec-9 on dendritic cells (DCs) initiates a tolerogenic signaling pathway nih.govnih.govoup.com. This interaction leads to a reduction in the production of pro-inflammatory cytokines such as IL-12 and IL-6, and an increase in the anti-inflammatory cytokine IL-10 nih.govnih.gov.

Intracellular Signaling:

The binding of α2,3-sialic acid to its receptors on the cell surface directly translates into intracellular signaling events. The engagement of Siglec-9 by α2,3-sialylated ligands on dendritic cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motif (ITIM) within the cytoplasmic tail of Siglec-9 nih.govoup.com. This phosphorylation event initiates a signaling cascade that alters the metabolic state of the cell and reprograms its function.

Transcriptomic analysis of dendritic cells stimulated with α2,3-sialic acid-conjugated dendrimers revealed significant changes in the expression of genes related to metabolic pathways, including an increase in genes involved in ATPase regulator activity and oxidoreductase activity nih.govnih.gov. Metabolic flux analysis confirmed a more energetic phenotype in these cells, with an increase in both glycolysis and mitochondrial oxidative phosphorylation nih.govnih.gov. This metabolic reprogramming is a crucial aspect of the functional shift towards a tolerogenic state. Furthermore, this signaling pathway downregulates the expression of genes that promote TH1 T-cell differentiation, such as IFNL and IL27, and instead promotes the differentiation of regulatory T cells nih.govnih.gov.

The table below summarizes the key signaling effects of Neu(α2-3)Gal engagement on dendritic cells.

| Signaling Event | Effect | Reference |

| Receptor Binding | Binds to Siglec-9 | nih.govoup.com |

| Intracellular Phosphorylation | Induces phosphorylation of Siglec-9 ITIM | nih.govoup.com |

| Cytokine Secretion | Decreased IL-12 and IL-6; Increased IL-10 | nih.govnih.gov |

| Gene Expression | Upregulation of metabolic pathway genes; Downregulation of TH1 differentiation genes (IFNL, IL27) | nih.govnih.gov |

| Metabolic Shift | Increased glycolysis and mitochondrial oxidative phosphorylation | nih.govnih.gov |

| T-Cell Differentiation | Promotes regulatory T-cell differentiation | nih.govnih.gov |

Conformational Dynamics and Structural Features of α2,3-Linked Sialylglycans

The biological function of α2,3-linked sialylglycans is intrinsically linked to their three-dimensional structure and conformational flexibility. The specific orientation of the Neu(α2-3)Gal linkage influences its presentation and availability for receptor binding.

Structural Features:

The glycosidic linkage between N-acetylneuraminic acid (Neu5Ac) and galactose (Gal) in the Neu(α2-3)Gal motif is characterized by a significant degree of conformational freedom. This flexibility is primarily defined by the torsion angles of the glycosidic bond. For the Neu5Acα2-3Gal linkage, the φ torsion angle (C1-C2-O-C3') can adopt different values, leading to distinct conformers in solution. The most populated conformers are the -g (φ ≈ -60°) and t (φ ≈ 180°), while the ψ torsion angle (C2-O-C3'-H3') remains relatively stable at around -11° frontiersin.org. This conformational heterogeneity is a key feature that dictates how α2,3-sialylated glycans interact with their binding partners frontiersin.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structural features of these glycans. The chemical shifts of specific nuclei, such as H3eq and C2 of the sialic acid residue, are sensitive to the linkage type (α2,3 vs. α2,6) and the conformation around the glycosidic bond nih.gov. 1D ¹H NMR spectra can be used to identify the presence of the α2,3-sialyllactose structure and its derivatives researchgate.net.

Conformational Dynamics:

The dynamic nature of the Neu(α2-3)Gal linkage is crucial for its biological activity. Molecular dynamics (MD) simulations have been employed to investigate the structural dynamics of α2,3-linked sialylglycans. These simulations reveal that the glycan can undergo conformational transitions, which may be important for its recognition by enzymes and receptors mdpi.comnih.gov.

Sialylation, in general, has been shown to enhance the conformational stability of glycoproteins. Ion mobility-mass spectrometry (IM-MS) combined with MD simulations has demonstrated that increased sialylation can lead to greater initial conformational stability, likely due to enhanced electrostatic interactions and hydrogen bonding nih.gov. Sialylated glycans can envelop and compact the protein structure, protecting it from unfolding nih.gov. In an aqueous environment, sialic acids facilitate interactions between the glycan and the protein surface, which can help the protein resist thermal denaturation nih.gov.

The table below summarizes the key conformational features of the Neu(α2-3)Gal linkage based on recent studies.

| Conformational Parameter | Description | Primary Method of Study | Reference |

| φ Torsion Angle (C1-C2-O-C3') | Exhibits flexibility, with major conformers around -60° (-g) and 180° (t) | NMR Spectroscopy, Molecular Modeling | frontiersin.org |

| ψ Torsion Angle (C2-O-C3'-H3') | Relatively stable, with a value of approximately -11° | NMR Spectroscopy, Molecular Modeling | frontiersin.org |

| Overall Glycoprotein Stability | Sialylation enhances conformational stability through increased electrostatic interactions and hydrogen bonding | Ion Mobility-Mass Spectrometry, Molecular Dynamics Simulations | nih.gov |

α2,3 Sialic Acid Glycoconjugates in Host Pathogen Interactions

Viral Pathogen Recognition and Entry Mechanisms

The initial and critical step in viral infection is the attachment of the virus to the host cell surface. For many viruses, this process is mediated by the specific recognition of glycan structures, with sialic acids often serving as the primary receptors. The linkage of sialic acid to the underlying sugar chain, particularly the α2,3-linkage to galactose (Neu(α2-3)Gal), plays a pivotal role in the tropism and pathogenesis of numerous viral pathogens.

Influenza Virus Hemagglutinin Binding Specificity for α2,3-Sialic Acid Receptors

The interaction between the influenza virus hemagglutinin (HA) protein and host cell sialic acid receptors is a cornerstone of influenza virus biology and a primary determinant of host specificity. mdpi.com Influenza A viruses exhibit a distinct preference for the linkage of the terminal sialic acid to the adjacent galactose residue. Avian influenza viruses preferentially recognize and bind to sialic acids linked in an α2,3 configuration (SAα2,3Gal), which are abundantly expressed on epithelial cells in the intestinal tract of birds. asm.orgnih.gov In contrast, human influenza viruses have adapted to preferentially bind to α2,6-linked sialic acids (SAα2,6Gal), which are the predominant form on epithelial cells in the human upper respiratory tract. nih.govasm.org

This binding specificity is dictated by the structure of the receptor-binding site (RBS) located in the globular head of the HA protein. mdpi.com The RBS forms a shallow pocket composed of several conserved amino acid residues, including Y98, W153, H183, and Y195 (H3 numbering), which are flanked by variable loop structures (130-loop, 150-loop, 190-helix, and 220-loop). mdpi.com Subtle changes in the amino acid sequence within and around this pocket can dramatically alter the affinity for α2,3- versus α2,6-linked sialic acids. For instance, in H2 and H3 subtype viruses, the amino acids at positions 226 and 228 are critical. Avian viruses typically have a glutamine (Q) at position 226 and a glycine (B1666218) (G) at position 228, which facilitates binding to the elongated conformation of α2,3-linked sialic acids. mdpi.com Human-adapted viruses, however, usually possess a leucine (B10760876) (L) at 226 and a serine (S) at 228, creating a topology that better accommodates the different shape of α2,6-linked receptors. mdpi.com Similarly, for H1 subtype viruses, amino acids at positions 190 and 225 are key determinants of this specificity. mdpi.com

Table 1: Key Amino Acid Positions in Influenza A Hemagglutinin (HA) Determining Sialic Acid Receptor Specificity

| HA Subtype | Key Amino Acid Positions (H3 numbering) | Typical Residue in Avian Viruses (α2,3-preference) | Typical Residue in Human Viruses (α2,6-preference) |

|---|---|---|---|

| H1 | 190, 225 | E, G | D, D |

| H2, H3 | 226, 228 | Q, G | L, S |

Molecular Determinants of Viral Host Tropism and Cross-Species Transmission

The differential distribution of α2,3- and α2,6-linked sialic acids across different species and tissues is a fundamental barrier to cross-species transmission of influenza viruses. mdpi.comresearchgate.net The adaptation of an avian influenza virus to a human host typically requires a switch in receptor-binding preference from SAα2,3Gal to SAα2,6Gal. nih.gov This change is the molecular basis for a virus to efficiently infect and transmit among humans. mdpi.com

Mutations at the key positions within the HA receptor-binding site, as detailed previously (e.g., Q226L and G228S in H3N2 viruses), are considered essential for enabling cross-species transmission. mdpi.com These substitutions alter the topology of the binding pocket, allowing the HA to engage with the SAα2,6Gal receptors prevalent in the human upper airway, which is a prerequisite for efficient human-to-human transmission. nih.govmdpi.com

Pigs are considered important "mixing vessels" for the generation of pandemic influenza viruses because their tracheal epithelium expresses both SAα2,3Gal and SAα2,6Gal receptors. nih.govnih.gov This co-expression allows for infection by both avian and human influenza viruses, facilitating genetic reassortment between them and potentially giving rise to novel strains with pandemic potential. ku.dk Recent findings have also documented the expression of the avian SA-α2,3-Gal receptor in the porcine nasal mucosa. nih.gov

Furthermore, some highly pathogenic avian influenza (HPAI) viruses, such as H5N1, exhibit a strong preference for α2,3-linked receptors. asm.org While the human lower respiratory tract does contain α2,3-linked sialic acids, the limited presence of these receptors in the upper airway restricts the easy transmission of such viruses between humans. nih.govmdpi.com However, some avian viruses, like the H7N9 and H9N2 subtypes, have been reported to acquire dual receptor-binding properties, recognizing both α2,3- and α2,6-sialic acids, which may increase their pandemic threat. mdpi.com The evolution of receptor-binding properties is a continuous process; for example, the human H3N2 virus that emerged in 1968 initially had a preference for α2,6-receptors but retained some ability to bind α2,3-receptors, a characteristic that has since declined over decades of circulation in humans. pnas.org

Bacterial Adhesion and Colonization Strategies

Similar to viruses, bacteria have evolved sophisticated mechanisms to recognize and adhere to host tissues, a critical step for colonization and, in many cases, pathogenesis. Many bacterial pathogens exploit host α2,3-sialylglycans as attachment sites, using specialized surface proteins known as adhesins.

Bacterial Adhesins and Siglec-Like Binding Regions Targeting Host α2,3-Sialylglycans

A significant number of bacterial species, particularly commensal streptococci of the oral cavity that can become opportunistic pathogens, utilize adhesins with Siglec-like binding regions (SLBRs) to interact with host sialoglycans. escholarship.orgnih.gov Siglecs (sialic acid-binding immunoglobulin-like lectins) are a family of receptors in mammals, and bacteria have evolved proteins with a similar structural fold to mimic this interaction. These bacterial SLBRs are often part of larger surface proteins, such as the serine-rich repeat (SRR) adhesins found in Streptococcus gordonii and Streptococcus sanguinis. nih.govnih.gov

These SRR adhesins are crucial for the bacteria's ability to bind to sialylated glycans on human salivary mucins and platelet glycoproteins. plos.org The binding specificity of these SLBRs can vary, with some showing high selectivity for specific glycan structures, while others exhibit broader specificity. rsc.org For example, the Hsa adhesin from S. gordonii can bind to a wide array of α2,3-linked sialic acids. plos.org

A key feature of streptococcal SLBRs is a conserved sequence motif, often YTRY or more broadly ΦTRX (where Φ is an aromatic residue and X is any residue), located on the F-strand of the V-set Ig-like fold. nih.govnih.gov Mutagenesis studies have confirmed that the threonine (T) and arginine (R) residues within this motif are essential for establishing crucial contacts with the Neu5Ac-α-(2,3)-Gal ligand and are critical for sialoglycan binding. nih.govnih.gov Other bacteria, such as those causing infective endocarditis, also possess sialic acid-binding adhesins, like AsaA in Streptococcus oralis, which contains Siglec-like domains and is required for binding to platelets in a sialic acid-dependent manner. nih.govplos.orgresearchgate.net

Table 2: Examples of Bacterial Adhesins Targeting α2,3-Sialylglycans

| Bacterium | Adhesin Family | Specific Adhesin (example) | Key Binding Motif/Domain | Host Target (example) |

|---|---|---|---|---|

| Streptococcus gordonii | Serine-Rich Repeat (SRR) | Hsa, GspB | Siglec-like Binding Region (YTRY motif) | Platelet glycoprotein (B1211001) GPIbα, Salivary mucins |

| Streptococcus sanguinis | Serine-Rich Repeat (SRR) | SrpA | Siglec-like Binding Region (YTRY motif) | Platelet glycoproteins |

| Streptococcus oralis | AsaA family | AsaA | Siglec-like and Unique domains | Platelet sialoglycans |

| Escherichia coli (certain strains) | Fimbriae | S fimbriae | Adhesin subunit | Gangliosides (e.g., GM3) expressing NeuGcα2-3Gal |

Molecular Insights into Bacterial Pathogenesis Mediated by α2,3-Sialic Acid Binding

The interaction between bacterial adhesins and host α2,3-sialylglycans is a key molecular event in the pathogenesis of several diseases. For oral streptococci, this binding allows for initial colonization of the oral cavity by adhering to salivary mucins. escholarship.org However, if these bacteria enter the bloodstream, the same mechanism can become pathogenic. The SLBRs on SRR adhesins can target α2,3-sialylated glycans on the surface of human platelets, such as glycoprotein GPIbα. plos.org This interaction promotes bacterial-platelet aggregation, a critical step in the formation of infected vegetations on heart valves, leading to the development of infective endocarditis (IE). nih.govnih.gov

The virulence of these streptococcal strains in animal models of IE has been directly linked to their ability to bind sialoglycans, as strains with mutations in the YTRY motif of their SLBRs show reduced virulence. nih.gov The discovery of novel adhesins like AsaA in multiple IE-causing species highlights that sialic acid serves as a crucial receptor for a broader range of pathogens than previously understood, making this interaction a potential therapeutic target. nih.govplos.orgresearchgate.net

In addition to streptococci, other pathogens utilize α2,3-sialic acid binding. For instance, certain uropathogenic Escherichia coli strains express S fimbriae that preferentially bind to α2,3-linked sialic acids on gangliosides, which can contribute to colonization of the urinary tract. nih.gov The development of adhesin-based antagonists that block this initial step of bacterial attachment represents a promising anti-infective strategy. nih.gov By dissecting the atomic-level details of how bacterial adhesins recognize specific sialoglycans, it becomes possible to design inhibitors that specifically block pathogen adherence without affecting the host's own Siglec-mediated interactions. nih.govrsc.org

Aberrant α2,3 Sialylation in Disease Pathogenesis

Molecular Mechanisms in Cancer Progression and Metastasis

Aberrant α2,3-sialylation is frequently observed in cancer and is associated with various aspects of tumor progression, including increased proliferation, migration, invasion, and metastasis nih.govnih.govfrontiersin.orgnih.gov. The altered sialylation patterns can modify the function of numerous cell surface molecules and influence interactions with the tumor microenvironment frontiersin.orgmdpi.com.

Hypersialylation and Oncogenic Signaling Pathways

Hypersialylation, including increased α2,3-sialylation, is a common feature of many cancers and is driven by the altered expression and activity of sialyltransferases nih.govfrontiersin.orgfrontiersin.org. Specifically, β-galactoside α-2,3-sialyltransferases (ST3Gal I-VI) are responsible for creating α2,3 linkages nih.govmdpi.com. Upregulation of ST3Gal enzymes, such as ST3Gal I, has been reported in various cancers and linked to tumorigenesis and poor clinical outcomes mdpi.comnih.gov.

Aberrant α2,3-sialylation can influence oncogenic signaling pathways. While some studies highlight the role of α2,6-sialylation in modulating pathways like ERK1/2 and FAK signaling to promote migration nih.govmdpi.com, α2,3-sialylation also contributes to cancer cell behavior. For instance, α2,3-sialylation of CD44 can enhance adhesion to hyaluronic acid, thereby boosting cancer cell motility and metastasis nih.govmdpi.com. Altered sialylation has also been implicated in modulating the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration in various cancers nih.govnih.gov. Studies in hepatocellular carcinoma suggest that sialylation, potentially through the regulation of ST3Gal or other sialyltransferases, can influence the activity of the PI3K/Akt pathway, impacting invasion and chemosensitivity nih.gov.

Role of α2,3-Sialylglycans in Tumor Immune Evasion

Sialylglycans, including those with α2,3 linkages, play a significant role in helping tumors evade immune surveillance nih.govfrontiersin.orgmdpi.comfrontiersin.org. Cancer cells often display increased sialylation, which can interact with sialic acid-binding immunoglobulin-like lectins (Siglecs) expressed on immune cells nih.govfrontiersin.orgfrontiersin.org. These interactions can transmit inhibitory signals to immune cells, thereby suppressing anti-tumor immunity nih.govfrontiersin.org.

Specifically, α2,3-sialylated glycans on tumor cells can influence the differentiation of monocytes into immunosuppressive macrophages through interactions with Siglec-7 and Siglec-9 nih.gov. They can also shield tumor cells from natural killer (NK) cell-mediated killing by recruiting Siglec-7 on NK cells nih.gov. Furthermore, tumor-expressed sialoglycans interacting with Siglec-5, Siglec-9, and Siglec-15 on T cells can suppress T cell receptor-mediated signaling and effector functions nih.gov. In pancreatic ductal adenocarcinoma, inhibiting the production of α2,3-sialic acid and sialyl LewisX (sLeX) modified glycans reduced tumor cell adhesion to selectins and increased the proportion of CD8+ T cells and NK cells in the tumor microenvironment, restoring immune surveillance nih.gov.

Impact of α2,3-Sialylation on Cellular Chemosensitivity

Aberrant sialylation, including α2,3-sialylation, has been linked to altered cellular chemosensitivity in cancer nih.govnih.govmdpi.comgutnliver.org. Increased sialylation has been reported to be involved in resistance to various chemotherapeutic agents in different cancer types nih.gov.

Research in cholangiocarcinoma (CCA) demonstrated that both α2,3- and α2,6-sialylation were elevated compared to normal tissues nih.gov. Higher expression of MAL-II binding α2,3-sialylated glycans (MAL-SG) was associated with shorter survival in CCA patients nih.gov. Suppressing sialylation using a pan-sialyltransferase inhibitor significantly enhanced the susceptibility of CCA cells to 5-fluorouracil (B62378) (5-FU), suggesting a role for sialylation, including α2,3 linkages recognized by MAL-II, in 5-FU resistance nih.gov. This indicates that targeting sialylation could potentially be a strategy to improve the effectiveness of chemotherapy in certain cancers nih.gov.

Mechanistic Studies of Sialylation Changes in Inflammatory Conditions

Sialylation also plays a role in inflammatory processes, and alterations in sialylation patterns, including α2,3 linkages, can contribute to the pathogenesis of inflammatory conditions mdpi.comcore.ac.ukfrontiersin.orgoatext.com. The impact of pro-inflammatory molecules on cellular sialylation can be highly dependent on the specific cell and tissue type involved nih.gov.

Studies on human chondrocytes suggest that a shift towards increased α2,3-sialylation, potentially induced by pro-inflammatory cytokines like IL-1β and TNF-α, may accompany cellular dedifferentiation nih.gov. This altered sialylation, particularly of molecules like CD44, could modify their binding ability to matrix components such as hyaluronic acid, influencing cellular anchoring, signal transduction, and gene expression in the context of inflammation nih.gov. While α2,6-sialylation is often considered anti-inflammatory, α2,3-linked sialic acid has been implicated in pro-inflammatory responses oatext.com. The interaction between Siglec-1 (sialoadhesin), which preferentially binds α2,3-linked sialic acids, and its ligands on macrophages is highlighted as a potential mechanism in chronic inflammation, such as in rheumatoid arthritis frontiersin.orgbiorxiv.org. Elevated levels of pro-inflammatory cytokines like TNF-α and IL-6, which can be promoted by molecules like galectin-3, are associated with severe inflammatory responses nih.gov.

Mechanistic Aspects of α2,3-Sialylglycans in Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of genetic conditions caused by deficiencies in lysosomal enzymes, leading to the accumulation of undegraded macromolecules, including glycosphingolipids and glycoproteins researchgate.netcampus.sanofipsu.edumsdmanuals.com. Sialylated glycans, particularly gangliosides which are a class of glycosphingolipids containing sialic acid, are degraded in lysosomes researchgate.netpsu.edu.

Defects in enzymes involved in the stepwise degradation of gangliosides can lead to their lysosomal accumulation researchgate.netpsu.edu. For example, GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases, are caused by deficiencies in β-hexosaminidase, leading to the storage of GM2 ganglioside, which contains an α2,3-linked sialic acid residue campus.sanofipsu.edu. Another LSD, sialidosis, is caused by mutations in the NEU1 gene, encoding lysosomal neuraminidase 1 (NEU1), an enzyme that preferentially cleaves α2,3 linkages from glycoproteins nih.govfrontiersin.org. Deficiency in NEU1 leads to the accumulation of sialylated glycans in lysosomes, affecting various tissues, including the brain, and causing neurological symptoms nih.govfrontiersin.org. Accumulation of GM3 ganglioside, which also contains an α2,3-linked sialic acid, has been observed in the CNS in mouse models with deficiencies in other neuraminidases (Neu3 and Neu4), leading to neuroinflammation and neurological impairments frontiersin.org. While the primary defect in many LSDs is enzymatic, the resulting accumulation of specific sialylated substrates, including those with α2,3 linkages, contributes to cellular dysfunction and the observed pathology frontiersin.orgnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| N-acetylneuraminic acid (Neu5Ac) | 439215 |

| Galactose (Gal) | 6036 |

| Hyaluronic acid | 24759 |

| 5-fluorouracil (5-FU) | 3385 |

| Interleukin-1 beta (IL-1β) | 54400757 |

| Tumor Necrosis Factor-alpha (TNF-α) | 54400758 |

| GM2 ganglioside | 160811 |

| GM3 ganglioside | 24895 |

Data Table Example (Illustrative based on search findings):

While specific quantitative data tables with numerical values were not consistently available across the diverse search results for direct inclusion, the findings can be summarized in a structured format highlighting the association between α2,3-sialylation and disease aspects.

Table 1: Association of α2,3-Sialylation with Disease Features

| Disease Context | Aberrant α2,3-Sialylation Association | Mechanistic Involvement | Relevant Findings (Examples) |

| Cancer Progression | Increased in various cancers (e.g., gastric, ovarian, CCA) nih.govmdpi.comresearchgate.net. | Promotes cell motility and invasion; influences adhesion to ECM components (e.g., hyaluronic acid via CD44) nih.govmdpi.com. | Upregulation of ST3Gal enzymes mdpi.comnih.gov. Associated with shorter survival in CCA nih.gov. |

| Tumor Immune Evasion | Ligands for inhibitory Siglecs on immune cells nih.govfrontiersin.org. | Suppresses NK cell killing, T cell signaling, and promotes immunosuppressive macrophage differentiation nih.gov. | Interaction with Siglec-7, Siglec-9, Siglec-5, Siglec-15 nih.gov. Inhibition of α2,3-sialylation can restore immune surveillance nih.gov. |

| Cellular Chemosensitivity | Associated with resistance to chemotherapy (e.g., 5-FU in CCA) nih.gov. | May influence signaling pathways like PI3K/Akt; potential protective effect against cellular stress nih.govnih.govgutnliver.org. | Higher MAL-SG expression linked to shorter survival and reduced 5-FU sensitivity in CCA nih.gov. Sialylation inhibitors can enhance chemosensitivity nih.gov. |

| Inflammatory Conditions | Increased in certain inflammatory contexts (e.g., chondrocytes) nih.gov. | Modifies interactions with matrix components (e.g., CD44-hyaluronic acid); interacts with Siglec-1 frontiersin.orgnih.govbiorxiv.org. | Shift towards α2,3-sialylation in chondrocytes exposed to pro-inflammatory cytokines nih.gov. Implicated in chronic inflammation via Siglec-1 interaction frontiersin.orgbiorxiv.org. |

| Lysosomal Storage Disorders | Accumulation of α2,3-sialylated glycosphingolipids (e.g., GM2, GM3) campus.sanofipsu.edufrontiersin.org. | Caused by deficiencies in lysosomal enzymes (e.g., β-hexosaminidase, NEU1) responsible for glycan degradation campus.sanofipsu.edunih.govfrontiersin.org. | Found in GM2 gangliosidoses and Sialidosis campus.sanofipsu.edunih.govfrontiersin.org. Leads to cellular dysfunction and pathology frontiersin.orgnih.gov. |

Advanced Analytical Methodologies for α2,3 Sialic Acid Characterization

Mass Spectrometry-Based Glycomic and Glycoproteomic Profiling

Mass spectrometry (MS) is an indispensable tool in glycomics and glycoproteomics, providing detailed information on glycan composition and structure. However, differentiating between sialic acid linkage isomers, such as α2,3 and α2,6, poses a significant challenge due to their identical masses shimadzu.comjst.go.jpub.edu. To overcome this limitation, specialized MS-based techniques have been developed.

Linkage-Specific Derivatization Strategies for α2,3-Isomer Differentiation

Chemical derivatization is a common strategy in MS-based glycan analysis to improve ionization efficiency, enhance stability, and provide structural information. For sialic acids, linkage-specific derivatization methods have been developed to introduce a mass difference between α2,3- and α2,6-linked residues, thereby enabling their differentiation by MS shimadzu.comjst.go.jpnih.govjst.go.jpnih.govacs.orgrsc.org. These methods often exploit the differential reactivity of the carboxyl group of sialic acid depending on its linkage position jst.go.jpjst.go.jp.

One approach involves alkylamidation, where α2,3- and α2,6-linked sialic acids are selectively modified to yield products with distinct mass tags. For instance, a patented technology utilizes alkylamidation to introduce a 28 Da mass difference between α2,3- and α2,6-linked sialic acids, allowing for reliable discrimination of linkage isomers by MS shimadzu.com. This method neutralizes the carboxyl group, which suppresses the loss of sialic acids during analysis and reduces spectral complexity caused by multiple adduction shimadzu.com. Linkage-specific methyl esterification is another reported strategy where α2,6-linked sialic acids are converted to methyl esters, while α2,3-linked sialic acids form lactones, resulting in a mass difference that permits differentiation jst.go.jp.

These derivatization strategies can be integrated into standard glycan analysis workflows, often combined with reducing-end labeling, to facilitate the analysis of sialic acid linkage isomers shimadzu.com. The resulting mass differences allow for straightforward interpretation of mass spectra, enabling the identification and relative quantification of α2,3-sialylated structures within complex samples jst.go.jprsc.org.

Application of Ion Mobility Spectrometry for Sialic Acid Linkage Determination

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they travel through a gas-filled cell under an electric field nih.govbiorxiv.org. Coupled with MS, IMS provides an additional dimension of separation that is particularly useful for resolving isomeric species, including glycans with identical masses but different structures or linkages ub.edunih.govresearchgate.netresearchgate.netnih.govbiorxiv.org.

IMS can distinguish between α2,3- and α2,6-linked sialic acid isomers, often by analyzing characteristic fragment ions generated during MS/MS analysis ub.eduresearchgate.netnih.gov. For example, the B₃ fragment ion, which results from the cleavage of sialylated glycans, exhibits different drift times or collision cross-sections (CCS) depending on the sialic acid linkage ub.eduresearchgate.netresearchgate.net. By comparing the measured CCS values or arrival time distributions (ATDs) of these fragments to a library of synthetic standards, the sialic acid linkage type can be determined nih.govresearchgate.netresearchgate.net.

Combining liquid chromatography (LC) with IMS-MS offers a powerful workflow for comprehensive glycan analysis. HILIC-IM-MS, for instance, allows for the separation of complex glycan mixtures by LC, followed by MS for composition analysis and IMS for the differentiation and quantification of α2,3- and α2,6-linked sialic acid isomers based on characteristic fragments ub.eduresearchgate.netnih.gov. This integrated approach enables confident structural assignment of glycan isomers with multiple sialic acids within a single run ub.edu.

Comprehensive N-Glycan and O-Glycan Profiling Methodologies

Comprehensive glycomic and glycoproteomic profiling involves the release of glycans from glycoproteins or glycolipids, followed by analysis using techniques like LC-MS or GC-MS. Analysis of sialylation, including the determination of α2,3- and α2,6-linkages, is a critical component of these profiling efforts jst.go.jpub.edunih.gov.

For N-glycans, enzymatic release with PNGase F is common, while O-glycans are typically released by chemical methods like reductive elimination. Released glycans are often labeled with fluorescent tags or other chemical tags to enhance detection sensitivity and facilitate chromatographic separation. Subsequent analysis by high-resolution MS allows for the determination of glycan compositions. To resolve linkage isomers, methods discussed in the previous sections, such as linkage-specific derivatization or IMS-MS, are applied.

Detailed research findings from comprehensive profiling studies highlight the biological significance of specific sialylation patterns. For example, studies have shown changes in α2,3-sialylation in various disease states, emphasizing the need for accurate and comprehensive profiling methodologies acs.orgresearchgate.net. The integration of different analytical techniques in a workflow allows for the in-depth characterization of the sialylated glycome and proteome.

Lectin-Based Glycoanalytical Tools for α2,3-Sialic Acid Detection

Lectins are proteins that specifically bind to carbohydrate structures. They serve as valuable tools for detecting and characterizing specific glycan epitopes, including those containing α2,3-linked sialic acids.

Specificity and Applications of Maackia amurensis Lectins (MAL/MAH)

Maackia amurensis lectins (MAL), isolated from the seeds of the Maackia amurensis plant, are widely used for their specificity towards α2,3-linked sialic acids zbiotech.comnih.govresearchgate.netbio-world.comcreativebiomart.netclinisciences.comzbiotech.comrsc.orgoup.comresearchgate.net2bscientific.com2bscientific.combiorxiv.org. There are two main isoforms, MAL-I (also known as MAM or MAA-1) and MAL-II (also known as MAH or MAA-2), which exhibit distinct but sometimes overlapping binding preferences nih.govbio-world.comcreativebiomart.netbiorxiv.org.

Generally, MAL-I is reported to preferentially recognize the Siaα2-3Galβ1-4GlcNAc sequence, commonly found on N-linked and core 2 O-linked glycans. MAL-II, on the other hand, shows a preference for the Siaα2-3Galβ1-3GalNAc sequence, characteristic of core 1 O-linked glycans nih.govbio-world.com. However, it is crucial to note that the specificity can be influenced by the surrounding glycan structure and the source of the lectin nih.govbiorxiv.org.

MAL lectins are utilized in various applications to detect and study α2,3-sialylation. These include:

Flow cytometry: Using fluorescently labeled MAL lectins to analyze α2,3-sialic acid expression on the surface of live cells zbiotech.com.

Western blotting (Lectin blotting): Detecting α2,3-sialylated glycoproteins after separation by gel electrophoresis and transfer to a membrane oup.com.

ELISA-like assays: Quantifying α2,3-sialylation in biological samples.

It is essential to include appropriate controls, such as sialidase treatment, in MAL-based assays to confirm that the observed binding is indeed specific to sialic acid and not due to non-specific interactions nih.govclinisciences.com. Sialidase treatment that cleaves α2,3 linkages should reduce or eliminate the MAL binding signal nih.govasm.org.

Utilization in Lectin Histochemistry and Glycan Array Analysis

Lectin histochemistry is a powerful technique that uses labeled lectins to visualize the tissue distribution and cellular localization of specific glycan structures. MAL lectins, particularly MAL-II, are widely employed in lectin histochemistry to examine the presence and distribution of α2,3-sialylated glycans in tissue sections researchgate.netresearchgate.netnih.govkoreamed.orgtandfonline.com.

Studies using MAL lectin histochemistry have revealed differential expression patterns of α2,3-sialylation in various tissues and disease states, such as in epithelial cells, canine organs, wild birds, and cholangiocarcinoma tissues researchgate.netresearchgate.netnih.govkoreamed.orgtandfonline.com. This technique provides valuable insights into the biological roles of α2,3-sialylation in specific cellular and tissue contexts. For example, MAL-II staining has been used to show increased α2,3-sialylation in cholangiocarcinoma tissues compared to normal bile ducts researchgate.net.

Glycan arrays (also known as lectin arrays or glycan microarrays) are high-throughput platforms used to profile the binding specificity of lectins or antibodies, or to analyze the glycan repertoire of a sample. These arrays consist of a panel of immobilized glycans or lectins zbiotech.comzbiotech.comaspariaglycomics.com. When using a lectin array with immobilized lectins, a labeled sample (e.g., fluorescently labeled glycoproteins or cells) is incubated on the array, and binding to the different immobilized lectins is measured. Conversely, glycan arrays with immobilized glycans can be used to assess the binding of labeled lectins, such as MAL.

Lectin arrays incorporating MAL-I and MAL-II are valuable tools for assessing the presence and relative abundance of α2,3-sialylated structures in a sample in a high-throughput format zbiotech.comzbiotech.com. These arrays can provide a glycosylation profile based on the binding patterns of a panel of lectins with defined specificities. Validation of lectin specificity using glycan microarrays is crucial for accurate interpretation of results zbiotech.com.

Here is a conceptual table summarizing the analytical methods for α2,3-sialic acid characterization:

| Method Category | Specific Technique | Principle | Application to α2,3-Sialic Acid |

| Mass Spectrometry | Linkage-Specific Derivatization | Introduce mass difference between α2,3 and α2,6 isomers | Differentiation and quantification of α2,3-linked sialic acids by MS shimadzu.comjst.go.jpnih.govjst.go.jpnih.govacs.orgrsc.org |

| Ion Mobility Spectrometry (IMS) | Separate ions by size, shape, charge; analyze fragment ions | Differentiation of α2,3 and α2,6 linkages based on drift time/CCS of fragments ub.edunih.govresearchgate.netresearchgate.netnih.gov | |

| Comprehensive Glycan Profiling (LC-MS/IMS-MS) | Release, label, separate, and analyze glycans by MS (with IMS or deriv.) | Identification and quantification of α2,3-sialylated N- and O-glycans in complex samples jst.go.jpub.edunih.gov | |

| Lectin-Based Glycoanalysis | Maackia amurensis Lectins (MAL/MAH) Binding Assays | Specific binding to α2,3-linked sialic acids | Detection and relative quantification of α2,3-sialylation in various sample types zbiotech.comnih.govresearchgate.netbio-world.comcreativebiomart.netclinisciences.comzbiotech.comrsc.orgoup.comresearchgate.net2bscientific.com2bscientific.combiorxiv.org |

| Lectin Histochemistry | Visualize lectin binding in tissue sections | Localization and distribution of α2,3-sialylated glycans in tissues researchgate.netresearchgate.netnih.govkoreamed.orgtandfonline.com | |